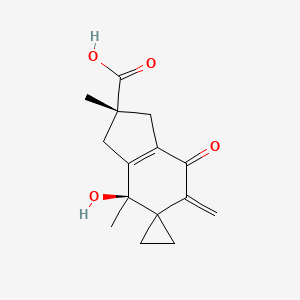![molecular formula C25H36O9 B1254553 [(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate](/img/structure/B1254553.png)
[(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate is a quassinoid compound isolated from the root bark of Simaba orinocencis. It is known for its potent antimalarial properties and has shown activity against Plasmodium falciparum . Quassinoids are a class of natural products known for their diverse biological activities, including antimalarial, anticancer, and insecticidal properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of orinocinolide involves multiple steps, starting from the extraction of the root bark of Simaba orinocencis. The process includes:
Extraction: The root bark is subjected to solvent extraction using methanol or ethanol.
Isolation: The crude extract is then subjected to chromatographic techniques such as high-performance liquid chromatography to isolate orinocinolide.
Purification: Further purification is achieved through recrystallization or other suitable methods to obtain pure orinocinolide.
Industrial Production Methods: Industrial production of orinocinolide is still in the research phase, with efforts focused on optimizing the extraction and purification processes to achieve higher yields and purity. The use of biotechnological methods, such as plant cell culture, is also being explored to produce orinocinolide on a larger scale .
化学反応の分析
Types of Reactions: [(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with varying biological activities.
Reduction: Reduction reactions can modify the functional groups in orinocinolide, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the orinocinolide molecule, enhancing its activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of orinocinolide with enhanced or modified biological activities .
科学的研究の応用
[(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quassinoid synthesis and reactivity.
Biology: Investigated for its antimalarial, anticancer, and insecticidal properties.
Medicine: Explored for its potential therapeutic applications in treating malaria and cancer.
Industry: Potential use in developing new insecticides and herbicides
作用機序
[(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate exerts its effects through multiple mechanisms, including:
Antimalarial Activity: Inhibits the growth of Plasmodium falciparum by interfering with the parasite’s protein synthesis and metabolic pathways.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival
類似化合物との比較
[(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate is unique among quassinoids due to its specific structural features and potent biological activities. Similar compounds include:
Bruceantin: Known for its antileukemic activity.
Simalikalactone D: Exhibits potent antimalarial activity.
Isobrucein B: Shows cytotoxicity against various cancer cell lines.
These compounds share similar structural features but differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of orinocinolide .
特性
分子式 |
C25H36O9 |
|---|---|
分子量 |
480.5 g/mol |
IUPAC名 |
[(1R,3R,11S,12S,13S,15R,16R,17S)-11,12,15,16-tetrahydroxy-9,13,17-trimethyl-4-oxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] 2-methylbutanoate |
InChI |
InChI=1S/C25H36O9/c1-6-10(2)21(30)34-16-18-24(5)20(29)15(27)17-23(4)12(11(3)7-13(26)19(23)28)8-14(33-22(16)31)25(17,18)9-32-24/h7,10,12-20,26-29H,6,8-9H2,1-5H3/t10?,12?,13-,14?,15+,16+,17?,18?,19+,20+,23-,24-,25+/m0/s1 |
InChIキー |
CTVFYIPSHBVBJG-YBBQQQANSA-N |
異性体SMILES |
CCC(C)C(=O)O[C@@H]1C2[C@]3([C@@H]([C@@H](C4[C@@]2(CO3)C(CC5[C@@]4([C@@H]([C@H](C=C5C)O)O)C)OC1=O)O)O)C |
正規SMILES |
CCC(C)C(=O)OC1C2C3(C(C(C4C2(CO3)C(CC5C4(C(C(C=C5C)O)O)C)OC1=O)O)O)C |
同義語 |
orinocinolide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


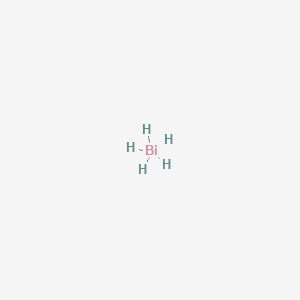
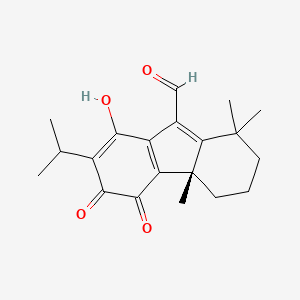
![(4R)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12S,15S,18R,19R)-9-benzyl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12,15-tri(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-(7-methyloctanoylamino)-5-oxopentanoic acid](/img/structure/B1254473.png)
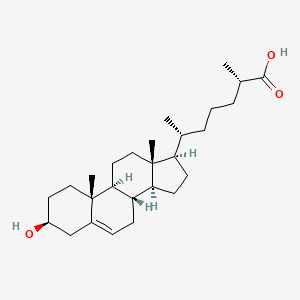
![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3r)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1254476.png)
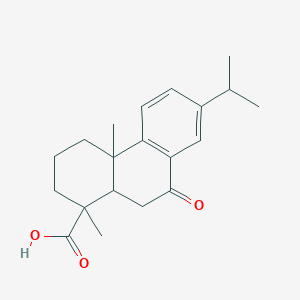

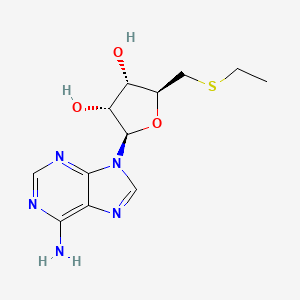
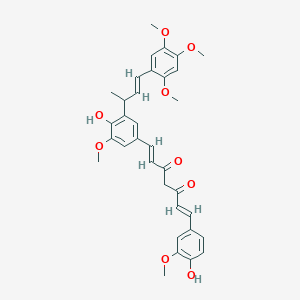
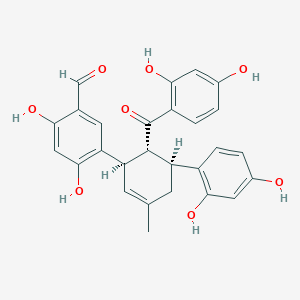
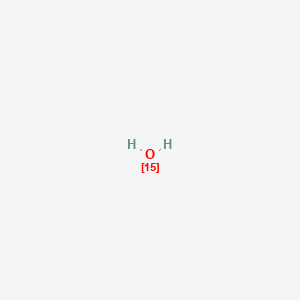
![[2-[(3,4-Dimethylphenyl)methyl]-3-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1254491.png)
![[(1S,2R,3R,4R)-2-acetyloxy-5-cyano-1,3,7-trihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B1254493.png)
